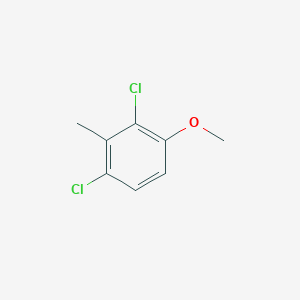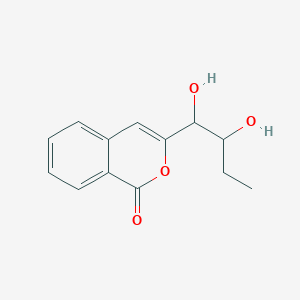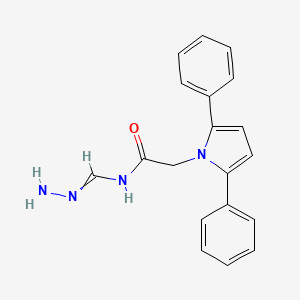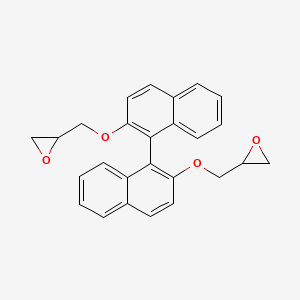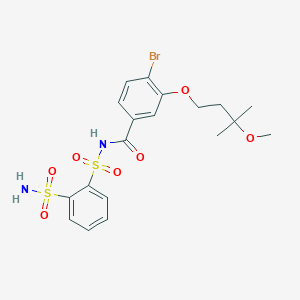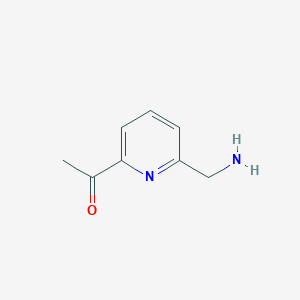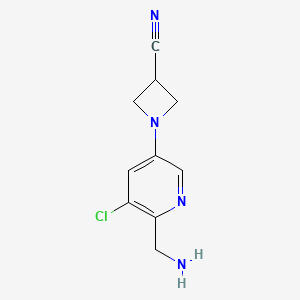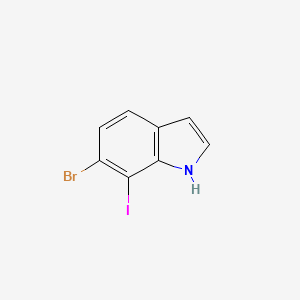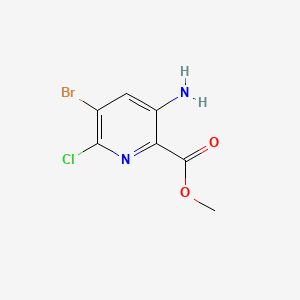
Methyl 3-amino-5-bromo-6-chloropicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-bromo-6-chloropicolinate is a heterocyclic compound that belongs to the pyridine family. It is characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-bromo-6-chloropicolinate typically involves the bromination and chlorination of picolinic acid derivatives, followed by esterification and amination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the production rates and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-5-bromo-6-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield nitro derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-bromo-6-chloropicolinate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-5-bromo-6-chloropicolinate involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 3-amino-5-bromo-6-chloropicolinate include:
- Methyl 3-amino-6-bromo-5-chloropicolinate
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-bromo-3-fluoropicolinate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H6BrClN2O2 |
|---|---|
Peso molecular |
265.49 g/mol |
Nombre IUPAC |
methyl 3-amino-5-bromo-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C7H6BrClN2O2/c1-13-7(12)5-4(10)2-3(8)6(9)11-5/h2H,10H2,1H3 |
Clave InChI |
YHJNRIQPTCLGEY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=C(C=C1N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)

